molecular formula C20H18ClN5 B2602962 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-48-8

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B2602962
CAS番号: 890893-48-8
分子量: 363.85
InChIキー: BXNYMSIOVWIXHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position and a 2,4-dimethylphenyl substituent on the amine at the 4-position. The chloro and methyl substituents on the aryl rings likely influence its physicochemical properties, such as lipophilicity and binding affinity, which are critical for pharmacological efficacy.

特性

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-12-4-7-18(14(3)8-12)25-19-16-10-24-26(20(16)23-11-22-19)15-6-5-13(2)17(21)9-15/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYMSIOVWIXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to summarize the biological activity of this compound based on recent findings and available literature.

Chemical Structure and Properties

The chemical structure of 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo-pyrimidine core with substituted aromatic rings. The presence of chlorine and methyl groups enhances its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

  • Case Study : A series of pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .
CompoundIC50 (μM)Reference
Pyrazole Derivative A0.02
Pyrazole Derivative B0.04

2. Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings : In vitro studies revealed that certain pyrazolo derivatives induce apoptosis in cancer cells through the activation of caspase pathways. For example, a derivative showed a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 15 μM .
Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)12Cell cycle arrest

3. Antimicrobial Activity

Some studies have also reported antimicrobial activities associated with pyrazolo compounds. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

  • Findings : A related compound demonstrated MIC values against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
E. coli16

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics.

  • Key Parameters :
    • Oral Bioavailability : Approximately 31% after oral administration.
    • Clearance Rate : 82.7 mL/h/kg following intravenous administration.

These parameters suggest that the compound may be suitable for oral dosing regimens with manageable systemic exposure levels .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, it has been noted that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its potency against specific cancer types, including breast and lung cancer .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research indicates that pyrazolo derivatives exhibit activity against viral infections by targeting viral enzymes and inhibiting replication processes. In vitro studies have demonstrated effective inhibition of viral replication at low micromolar concentrations, positioning this compound as a candidate for further development in antiviral therapies .

Antibacterial Activity

In addition to its anticancer and antiviral properties, the compound has also been evaluated for antibacterial activity. Preliminary tests show that it exhibits significant inhibition against various bacterial strains, suggesting its potential use in treating bacterial infections, possibly as a novel antibiotic agent .

Synthetic Approaches

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions including cyclization and substitution reactions. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact. For example, green chemistry approaches have been employed to enhance reaction efficiency and reduce hazardous waste .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have indicated that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine core can significantly affect its pharmacological profile. This includes alterations to substituents on the aromatic rings which can enhance binding affinity to biological targets or improve solubility profiles .

Case Study: Anticancer Activity

A recent study investigated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating strong potential for development as a therapeutic agent .

Case Study: Antiviral Efficacy

Another study focused on evaluating the antiviral activity of this class of compounds against HIV and other viruses. The findings revealed that some derivatives of pyrazolo[3,4-d]pyrimidine showed comparable efficacy to existing antiviral drugs, suggesting their viability as new treatment options in virology .

Data Tables

Application AreaActivity TypeReference
CancerAnticancer
Viral InfectionsAntiviral
Bacterial InfectionsAntibacterial

類似化合物との比較

Key Observations :

  • Substituent Effects on Synthesis : Higher yields (e.g., 69% for SI388 ) are associated with simpler substitution patterns, whereas bulkier groups (e.g., tert-butyl in 1NA-PP1) may complicate purification.
  • Thermal Stability : Melting points vary widely (154–203°C ), correlating with molecular symmetry and intermolecular interactions. The target compound’s stability remains uncharacterized but may align with analogs bearing chloro and methyl groups.

Key Observations :

  • Neuroblastoma Activity : S29’s efficacy at 5.74 ng/mL highlights the role of fluorobenzyl and chloroethyl groups in targeting neuroblastoma . The target compound’s 2,4-dimethylphenyl group may alter target binding compared to S29’s 4-fluorobenzyl.
  • Selectivity : 1NA-PP1 demonstrates isoform-specific PKC inhibition , suggesting that substituent bulkiness (e.g., tert-butyl) can enhance selectivity.
  • Therapeutic Potential: Modifications like morpholinoethyl () or piperidinyl () groups improve CNS penetration or kinase binding, respectively.

Physicochemical and Spectroscopic Properties

Table 3: NMR and Spectroscopic Data

Compound Name ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) IR (cm⁻¹) Reference
SI388: 1-(2-Cl-2-PhEt)-N-(2-ClPh)-6-(MeS)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 10.02 (s, NH), 7.67–7.30 (aromatic), 2.40 (s, SCH3) 169.67 (C=O), 155.07–125.01 (aromatic) 3156 (NH)
1-(2-Cl-2-PhEt)-6-(EtS)-N-Ph-1H-pyrazolo[3,4-d]pyrimidin-4-amine 9.37 (br s, NH), 7.49–7.30 (aromatic), 1.46 (t, CH3) 153.98–127.31 (aromatic), 25.65 (SCH2) 3357 (NH)
N-(3-Chloro-4-methylphenyl)-1-(4-ClPh)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Not reported Not reported Not reported

Key Observations :

  • NH Stretching : IR bands near 3156–3357 cm⁻¹ confirm amine presence .
  • Aromatic Signals : ^1H NMR peaks between δ 7.30–7.67 ppm reflect substituted phenyl environments . The target compound’s NMR would likely show similar aromatic splitting patterns.

Q & A

Q. What synthetic methodologies are commonly used to prepare pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Nucleophilic displacement : Reacting halogenated intermediates (e.g., 4-chloropyrazolopyrimidine) with substituted anilines under reflux in solvents like acetonitrile or dichloromethane .
  • Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination for aryl-amine bond formation, as seen in related pyrazolo[3,4-d]pyrimidines using Pd₂(dba)₃ and XPhos ligands .
  • Purification : Recrystallization from acetonitrile or ethanol is standard for isolating pure compounds, with yields ranging from 29% to 88% depending on substituents .

Q. How is the structural integrity of the compound validated post-synthesis?

Answer: Characterization relies on:

  • 1H/13C NMR : Aromatic protons appear at δ 7.3–8.9 ppm, with NH signals near δ 10.0–11.9 ppm. Quaternary carbons (e.g., pyrimidine C4) resonate at δ 153–170 ppm .
  • IR spectroscopy : NH stretches (3150–3350 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups .
  • Elemental analysis : Validates purity (>95%) with <0.4% deviation from calculated C/H/N values .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve coupling reaction yields?

Answer: Key parameters include:

  • Catalyst selection : Pd₂(dba)₃/XPhos systems outperform Pd(OAc)₂ in aryl-amine couplings, reducing side products .
  • Temperature : Reactions at 100°C enhance kinetics but may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving yields by 15–20% compared to THF .

Q. Example Optimization Table

CatalystLigandSolventTemp (°C)Yield (%)
Pd₂(dba)₃XPhosDMF10070
Pd(OAc)₂BINAPToluene11045

Q. What contradictions exist in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be resolved?

Answer:

  • Contradiction : Some derivatives show potent Src kinase inhibition (IC₅₀ = 10–50 nM) , while others exhibit negligible activity due to substituent effects (e.g., bulky groups hindering ATP-binding pocket access).
  • Resolution :
    • Structure-activity relationship (SAR) studies : Systematic substitution at the N1 and C6 positions (e.g., methylthio vs. morpholinoethylthio) clarifies steric/electronic impacts .
    • Assay standardization : Use of consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) minimizes variability in IC₅₀ reporting .

Q. What strategies enhance blood-brain barrier (BBB) penetration for neuroblastoma-targeted derivatives?

Answer:

  • Structural modifications : Introducing fluorinated benzyl groups (e.g., 4-fluorobenzyl) increases lipophilicity (logP >3.0), enhancing BBB permeability .
  • Nanoformulation : Graphene oxide (GO) nanosheets improve solubility and biodistribution, as shown for the analog S29 in neuroblastoma models .

Q. Pharmacokinetic Data Comparison

DerivativelogPBBB Permeability (Papp ×10⁻⁶ cm/s)Reference
Parent compound2.82.1
4-Fluorobenzyl analog3.55.3

Q. How do researchers address low yields in heterocyclic ring closure steps?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes, minimizing decomposition and improving yields by 20–30% .
  • Acid catalysis : Trifluoroacetic acid (TFA) facilitates cyclization in Boc-deprotection steps, achieving >90% conversion .

Methodological Notes

  • Contradictory evidence : reports yields as low as 29% for brominated intermediates, while achieves 70–88% yields using optimized Pd catalysis. Researchers should prioritize ligand-accelerated systems for scalability.
  • Safety : Halogenated intermediates require handling under fume hoods due to toxicity (P210/P201 precautions) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。